molecular formula C30H46O6 B1181485 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid CAS No. 131984-82-2

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

Cat. No.: B1181485
CAS No.: 131984-82-2
M. Wt: 502.7 g/mol
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Description

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring triterpene compound. It is derived from the plant Uncaria macrophylla, which belongs to the Rubiaceae family. This compound is known for its potential medicinal properties, including anti-inflammatory and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid involves the extraction of the compound from the stem bark of Uncaria macrophylla. The air-dried and powdered sample is extracted successively with 90% ethanol-water at 70°C for 2 hours. The extract is then subjected to various chromatographic techniques to isolate the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using chromatographic methods. The process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities.

Scientific Research Applications

3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid has several scientific research applications:

Comparison with Similar Compounds

    Ursolic Acid: Another triterpene with similar anti-inflammatory and anticancer properties.

    Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

    Betulinic Acid: Exhibits anticancer and antiviral activities.

Uniqueness: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is unique due to its specific hydroxylation pattern and the presence of a keto group at position 23. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9S,10S,12aR,14bS)-9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJMEEGTJUXGLI-UHVFENMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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